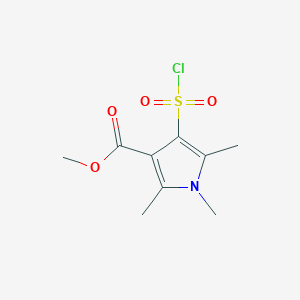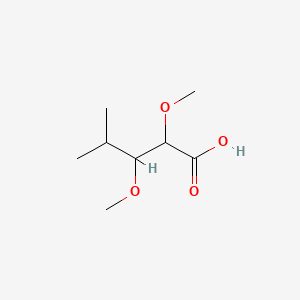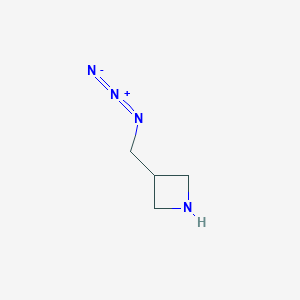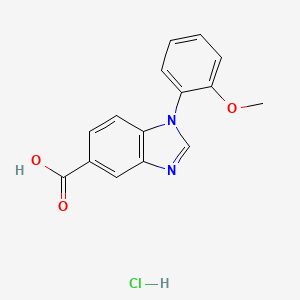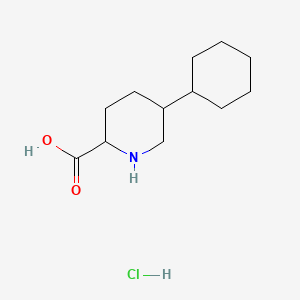![molecular formula C9H10O3 B13538794 8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13538794.png)
8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxotricyclo[3210,2,7]octane-1-carboxylicacid is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a bicyclic ketone, the compound can be synthesized through a series of steps involving oxidation, cyclization, and functional group transformations.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Industrial synthesis would also focus on cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or esters, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, 8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development. Researchers are investigating its effects on various biological targets, including enzymes and receptors, to develop new therapeutic agents.
Industry: In the materials science industry, the compound’s stability and reactivity are leveraged to create novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways, influencing various biological processes.
Comparaison Avec Des Composés Similaires
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the tricyclic complexity.
11-Oxatricyclo[5.3.1.0]undecane: Another tricyclic compound with different ring sizes and functional groups.
Uniqueness: 8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid is unique due to its specific tricyclic framework, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H10O3 |
|---|---|
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
8-oxotricyclo[3.2.1.02,7]octane-1-carboxylic acid |
InChI |
InChI=1S/C9H10O3/c10-7-4-1-2-5-6(3-4)9(5,7)8(11)12/h4-6H,1-3H2,(H,11,12) |
Clé InChI |
VBOGHRIZCCOOTK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3C2(C(=O)C1C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



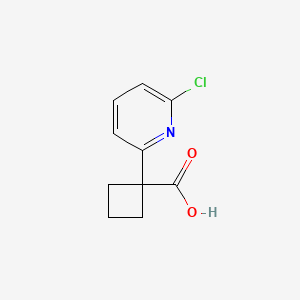
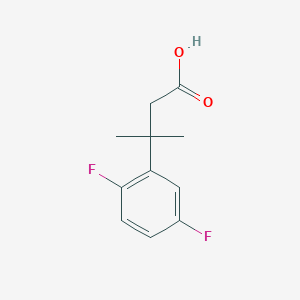
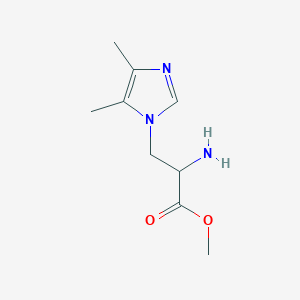
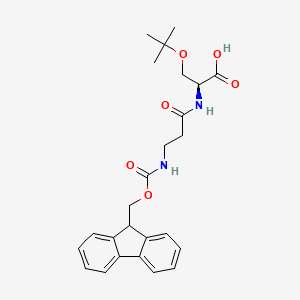
![1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13538743.png)

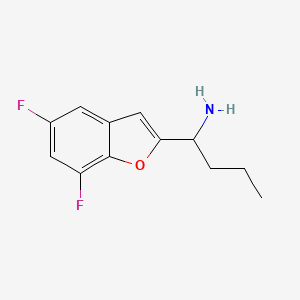
![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid](/img/structure/B13538768.png)
